n-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide
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Overview
Description
N-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes a butylcarbamoyl group and a 4-methylphenylsulfonyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with butylamine to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: N-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. It is investigated for its role in modulating biological pathways and its efficacy in clinical trials .
Industry: The compound finds applications in the industrial sector as a precursor for the synthesis of specialty chemicals and materials. It is used in the production of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of N-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
- N-(Butylcarbamoyl)-4-methylbenzenesulfonamide
- N-(Butylcarbamothioyl)-4-methoxybenzamide
- N-(Butylamino)carbonyl-4-(3-methylphenyl)amino-3-pyridinesulfonamide
Comparison: N-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the acetamide group may enhance its solubility and stability, making it more suitable for certain industrial and pharmaceutical applications .
Properties
CAS No. |
92375-21-8 |
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Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
N-(butylcarbamoyl)-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C14H20N2O4S/c1-3-4-9-15-14(18)16-13(17)10-21(19,20)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
UXBNRJAHWPEWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC(=O)CS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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